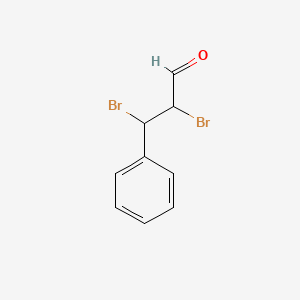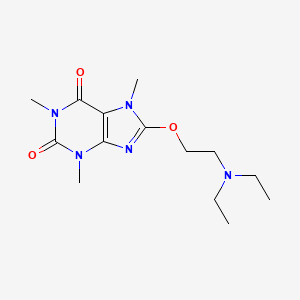
Caffeine, 8-(2-(diethylamino)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeine, 8-(2-(diethylamino)ethoxy)-: is a synthetic derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a diethylaminoethoxy group to the caffeine molecule, which can potentially alter its pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of caffeine, 8-(2-(diethylamino)ethoxy)- typically involves the reaction of caffeine with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Caffeine, 8-(2-(diethylamino)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives of the caffeine molecule.
Reduction: Reduced forms of the compound, potentially altering the diethylaminoethoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, caffeine, 8-(2-(diethylamino)ethoxy)- is used as a model compound to study the effects of structural modifications on the pharmacological properties of caffeine derivatives.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a tool to modulate biological pathways.
Medicine: In medicine, caffeine, 8-(2-(diethylamino)ethoxy)- is explored for its potential therapeutic applications, including its effects on the central nervous system and its potential use as a stimulant or cognitive enhancer.
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of caffeine, 8-(2-(diethylamino)ethoxy)- involves its interaction with various molecular targets in the body. Like caffeine, it is likely to act as an antagonist of adenosine receptors, leading to increased neuronal activity and stimulation of the central nervous system. The addition of the diethylaminoethoxy group may enhance its ability to cross the blood-brain barrier or alter its binding affinity to adenosine receptors, thereby modifying its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: A related compound found in chocolate, with mild stimulant effects.
Uniqueness: Caffeine, 8-(2-(diethylamino)ethoxy)- is unique due to the presence of the diethylaminoethoxy group, which can potentially alter its pharmacokinetics and pharmacodynamics compared to other caffeine derivatives. This structural modification may result in different biological activities and therapeutic potentials.
Eigenschaften
CAS-Nummer |
5426-72-2 |
|---|---|
Molekularformel |
C14H23N5O3 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
8-[2-(diethylamino)ethoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O3/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4/h6-9H2,1-5H3 |
InChI-Schlüssel |
CJFBPYHVVXKJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


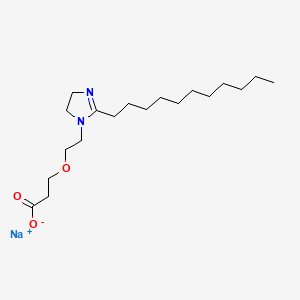
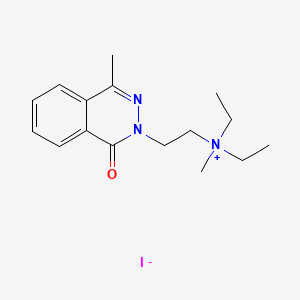


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
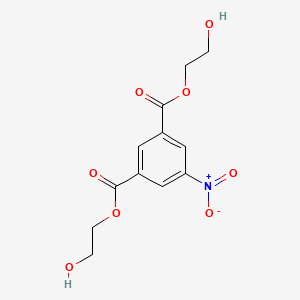
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
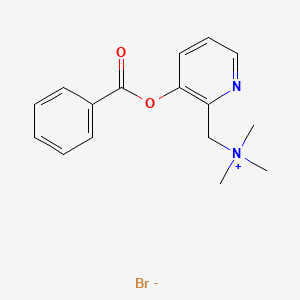
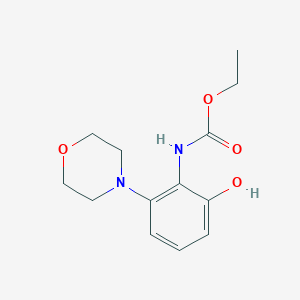

![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
